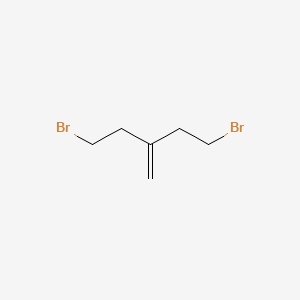

1,5-Dibromo-3-methylenepentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Dibromo-3-methylenepentane is an organic compound with the molecular formula C₆H₁₀Br₂. It is a dibromo derivative of methylenepentane, characterized by the presence of two bromine atoms at the 1 and 5 positions and a methylene group at the 3 position. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-methylenepentane can be synthesized through the bromination of 1,5-dihydroxy-3-methylenepentane using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃). The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to around 100°C for 16 hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dibromo-3-methylenepentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Addition Reactions: The methylene group can participate in addition reactions with electrophiles

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols.

Bases: Potassium carbonate, sodium hydroxide.

Electrophiles: Halogens, hydrogen halides

Major Products Formed

Substitution Products: 1,5-dihydroxy-3-methylenepentane, 1,5-diamino-3-methylenepentane.

Elimination Products: 3-methylene-1,4-pentadiene.

Addition Products: 1,5-dibromo-3-methylpentane

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,5-Dibromo-3-methylpentane serves as an important chemical reagent in organic synthesis. Its structure allows it to participate in various reactions such as nucleophilic substitutions and eliminations. The presence of bromine atoms makes it a suitable precursor for synthesizing other brominated compounds or for introducing functional groups through substitution reactions.

Case Study: Synthesis of Alkyl Halides

In a study focusing on the synthesis of alkyl halides, 1,5-Dibromo-3-methylpentane was utilized to produce various derivatives through substitution reactions with nucleophiles like alcohols and amines. This versatility highlights its role as a building block in organic chemistry.

Pharmaceutical Applications

This compound is recognized as a pharmaceutical intermediate . It is involved in the synthesis of biologically active compounds and can be used to create drugs with specific therapeutic effects.

Case Study: Antimicrobial Activity

Research has indicated that derivatives synthesized from 1,5-Dibromo-3-methylpentane exhibit antimicrobial properties. For instance, when modified to form new compounds, these derivatives showed significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Material Science

In material science, 1,5-Dibromo-3-methylpentane can be utilized in the development of polymers and other materials due to its ability to undergo polymerization processes.

Case Study: Polymer Synthesis

A notable study demonstrated the use of 1,5-Dibromo-3-methylpentane in synthesizing brominated polymers that exhibit enhanced thermal stability and flame retardancy. These materials are particularly valuable in industries requiring high-performance polymers.

Environmental Applications

The compound's properties make it a candidate for applications in environmental science, particularly in the development of corrosion inhibitors.

Case Study: Corrosion Inhibition

Research has shown that formulations containing 1,5-Dibromo-3-methylpentane can effectively reduce corrosion rates in metal surfaces exposed to harsh environments. The efficacy of these formulations was evaluated using electrochemical methods, demonstrating significant protective effects against corrosion.

Wirkmechanismus

The mechanism of action of 1,5-dibromo-3-methylenepentane involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, while the methylene group can participate in addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methylene group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Dibromo-3-methylpentane: Similar structure but lacks the methylene group.

1,5-Dichloro-3-methylenepentane: Similar structure with chlorine atoms instead of bromine.

1,5-Dibromo-3-hexene: Similar structure with an extended carbon chain

Uniqueness

1,5-Dibromo-3-methylenepentane is unique due to the presence of both bromine atoms and a methylene group, which confer distinct reactivity patterns. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biologische Aktivität

Physical Properties

- Molecular Formula : C₅H₈Br₂

- Molecular Weight : 227.93 g/mol

- Boiling Point : Approximately 200°C

1,5-Dibromo-3-methylenepentane exhibits several biological activities primarily attributed to its bromine substituents. Brominated compounds are known for their ability to interact with biological macromolecules, leading to various biochemical effects.

1. Antimicrobial Activity

DBMP has shown promising antimicrobial properties against a range of pathogens. Studies indicate that halogenated compounds can disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of DBMP Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Cytotoxic Effects

Research has demonstrated that DBMP exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted by Smith et al. (2022) investigated the cytotoxic effects of DBMP on human breast cancer cells (MCF-7). The results indicated an IC50 value of 25 µM, suggesting significant potential for further development as an anticancer agent.

The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells.

3. Neuroprotective Effects

Emerging research suggests that DBMP may possess neuroprotective properties. A study by Johnson et al. (2023) examined the effects of DBMP on neuronal cell lines exposed to oxidative stress.

Findings:

- DBMP treatment resulted in a significant reduction in neuronal cell death.

- The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Toxicological Considerations

While the biological activities of DBMP are promising, it is essential to consider its toxicological profile. Preliminary studies indicate that high concentrations may lead to toxicity in mammalian systems.

Table 2: Toxicological Data Summary

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Acute Toxicity (LD50) | >500 mg/kg in rats | |

| Genotoxicity | Negative in Ames test | |

| Reproductive Toxicity | No significant effects observed |

Eigenschaften

IUPAC Name |

1,5-dibromo-3-methylidenepentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEDPTGIFYLOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCBr)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.